Synthesis of 2-Hydroxyethyl Disulfide Mono-tosylate: A Technical Guide
Synthesis of 2-Hydroxyethyl Disulfide Mono-tosylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-hydroxyethyl disulfide mono-tosylate, a critical heterobifunctional crosslinker extensively utilized in the development of antibody-drug conjugates (ADCs). The selective mono-tosylation of 2,2'-dithiodiethanol presents a unique synthetic challenge, requiring carefully controlled reaction conditions to prevent the formation of the di-tosylated byproduct. This document outlines a robust experimental protocol for this synthesis, along with detailed characterization data and workflow diagrams to ensure reproducibility and aid in the successful implementation of this procedure in a laboratory setting.
Introduction
2-Hydroxyethyl disulfide mono-tosylate is a valuable reagent in bioconjugation chemistry, featuring a terminal hydroxyl group for further derivatization and a tosylate group that serves as an excellent leaving group for nucleophilic substitution.[1] The incorporated disulfide bond offers a cleavable linkage, sensitive to the reducing environment within cells, making it an ideal component for drug delivery systems, particularly in the design of ADCs.[2][3][4][] The synthesis of this linker requires the selective functionalization of one of the two primary hydroxyl groups of 2,2'-dithiodiethanol. This guide details a reliable method for achieving high-yield mono-tosylation.
Chemical Properties and Data
A summary of the key quantitative data for the starting material and the final product is presented in Table 1.
| Property | 2,2'-Dithiodiethanol (Starting Material) | 2-Hydroxyethyl Disulfide Mono-tosylate (Product) |
| Molecular Formula | C₄H₁₀O₂S₂ | C₁₁H₁₆O₄S₃ |
| Molecular Weight | 154.25 g/mol [6] | 308.44 g/mol [7] |
| Appearance | Colorless liquid[6] | Solid[7] |
| Purity (Typical) | ≥98% | ≥95%[8] |
| CAS Number | 1892-29-1[6] | 1807530-16-0[8] |
Synthesis Pathway
The synthesis of 2-hydroxyethyl disulfide mono-tosylate is achieved through the selective mono-tosylation of 2,2'-dithiodiethanol using p-toluenesulfonyl chloride (TsCl) in the presence of a suitable base and catalyst system. A highly effective method for achieving regioselectivity in the tosylation of symmetrical diols involves the use of silver(I) oxide (Ag₂O) and a catalytic amount of potassium iodide (KI).[9][10] This method is favored for its mild reaction conditions and high yields of the mono-substituted product.
Caption: Reaction scheme for the synthesis of 2-hydroxyethyl disulfide mono-tosylate.
Experimental Protocol
This section provides a detailed methodology for the synthesis of 2-hydroxyethyl disulfide mono-tosylate.
4.1. Materials and Reagents
-
2,2'-Dithiodiethanol (≥98%)
-
p-Toluenesulfonyl chloride (TsCl, ≥99%)
-
Silver(I) oxide (Ag₂O, ≥99%)
-
Potassium iodide (KI, ≥99%)
-
Dichloromethane (B109758) (DCM), anhydrous (≥99.8%)
-
Ethyl acetate (B1210297) (EtOAc), reagent grade
-
Hexanes, reagent grade
-
Celite®
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
4.2. Procedure
-
To a solution of 2,2'-dithiodiethanol (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen), add silver(I) oxide (1.0 eq.) and a catalytic amount of potassium iodide (0.1 eq.).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add a solution of p-toluenesulfonyl chloride (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture over 30 minutes.
-
Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The mono-tosylated product should have an intermediate polarity between the starting diol and the di-tosylated byproduct.
-
Upon completion of the reaction, filter the mixture through a pad of Celite® to remove the silver salts. Wash the Celite® pad with additional DCM.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to separate the desired mono-tosylate from unreacted starting material and the di-tosylated byproduct.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield 2-hydroxyethyl disulfide mono-tosylate as a solid.
4.3. Characterization
The structure and purity of the synthesized compound can be confirmed by standard analytical techniques. The expected NMR data is summarized in Table 2.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | ~7.80 | Doublet | 2H | Aromatic protons ortho to the sulfonyl group |
| ~7.35 | Doublet | 2H | Aromatic protons meta to the sulfonyl group | |
| ~4.25 | Triplet | 2H | -CH₂-OTs | |
| ~3.85 | Triplet | 2H | -CH₂-OH | |
| ~2.95 | Triplet | 2H | -S-S-CH₂-CH₂-OTs | |
| ~2.85 | Triplet | 2H | -S-S-CH₂-CH₂-OH | |
| ~2.45 | Singlet | 3H | Aromatic -CH₃ | |
| ¹³C NMR | ~145, ~133, ~130, ~128 | - | - | Aromatic carbons |
| ~69 | - | - | -CH₂-OTs | |
| ~60 | - | - | -CH₂-OH | |
| ~39 | - | - | -S-S-CH₂-CH₂-OTs | |
| ~38 | - | - | -S-S-CH₂-CH₂-OH | |
| ~21 | - | - | Aromatic -CH₃ |
Note: Predicted chemical shifts are based on the structure and may vary slightly depending on the solvent and instrument used.
Experimental Workflow
The logical flow of the experimental procedure is illustrated in the following diagram.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. njbio.com [njbio.com]
- 6. 2-Hydroxyethyl disulfide technical grade 1892-29-1 [sigmaaldrich.com]
- 7. 2-Hydroxyethyl disulfide mono-tosylate | CymitQuimica [cymitquimica.com]
- 8. 2-hydroxyethyl disulfide mono-Tosylate | CAS: 1807530-16-0 | AxisPharm [axispharm.com]
- 9. Silver(I) oxide mediated highly selective monotosylation of symmetrical diols. Application to the synthesis of polysubstituted cyclic ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
